5-Hydroxy Omeprazole-d3 (sodium)
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Overview
Description
5-Hydroxy Omeprazole-d3 (sodium) is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastric acid-related disorders. The deuterium labeling in 5-Hydroxy Omeprazole-d3 (sodium) enhances its stability and allows for precise tracking in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole-d3 (sodium) involves the deuteration of 5-Hydroxy OmeprazoleThis is achieved through a series of chemical reactions involving deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Hydroxy Omeprazole-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Omeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
5-Hydroxy Omeprazole-d3 (sodium) is widely used in scientific research, particularly in:
Pharmacokinetic Studies: Tracking the metabolism and distribution of Omeprazole in the body.
Drug Development: Evaluating the stability and efficacy of new drug formulations.
Biological Research: Studying the effects of proton pump inhibitors on gastric acid secretion.
Industrial Applications: Used as a reference standard in quality control and analytical testing
Mechanism of Action
5-Hydroxy Omeprazole-d3 (sodium) exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from acid-related disorders. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body, aiding in the understanding of its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Omeprazole: The non-deuterated form of the compound.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar pharmacological properties
Uniqueness
5-Hydroxy Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the metabolism and distribution of proton pump inhibitors .
Properties
Molecular Formula |
C17H18N3NaO4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i2D3; |
InChI Key |
VZCHYRCJHZQAPP-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
Origin of Product |
United States |
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